5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-ethylphenyl)-2-furamide
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Overview
Description
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE typically involves the alkylation of pyrazoles with bromomethyl compounds under basic conditions. For instance, the alkylation process can be carried out using t-BuOK/THF as the base and solvent, respectively . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process might involve crystallization or chromatography to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Used in the synthesis of advanced materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the furan and ethylphenyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Used in the synthesis of various heterocyclic compounds.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Employed in coordination chemistry and catalysis.
Uniqueness
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-ETHYLPHENYL)-2-FURAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and an ethylphenyl group, which provides a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H21N3O2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(3-ethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-4-15-6-5-7-16(11-15)20-19(23)18-9-8-17(24-18)12-22-14(3)10-13(2)21-22/h5-11H,4,12H2,1-3H3,(H,20,23) |
InChI Key |
GZNHFONBYGVGGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C |
Origin of Product |
United States |
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